molecular formula C11H10ClN3O2 B2951878 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 179486-47-6

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2951878
M. Wt: 251.67
InChI Key: HGWQNUBKCNLWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-ACPT) is a heterocyclic compound that is a derivative of pyrimidine. It is a synthetic compound that has been used in a variety of scientific research and laboratory experiments. 6-ACPT has a wide range of applications, including in medicinal chemistry and drug discovery. It is also used as an intermediate in the synthesis of various compounds.

Mechanism Of Action

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Inhibition of COX-2 and MMPs has been linked to the anti-inflammatory and anti-tumor effects of 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione. In addition, 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of other enzymes, such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have anti-bacterial and anti-viral activities. In addition, 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess antifungal and anti-parasitic activities. It has also been shown to have anti-cancer properties, as well as to be able to modulate the immune system.

Advantages And Limitations For Lab Experiments

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively inexpensive compound, making it a good choice for laboratory experiments. It is also relatively easy to synthesize, and it is stable in aqueous solutions. However, 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively potent compound, and it can be toxic if handled improperly. In addition, 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound, and it may not be suitable for use in some types of experiments.

Future Directions

Future research on 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione could focus on further exploring its mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted to explore the potential of 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione as an anti-cancer agent, as well as its potential for use in other therapeutic applications. Further research could also be conducted to explore the potential of 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione as a drug delivery system, as well as its potential for use in drug discovery. Finally, further research could be conducted to explore the potential of 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione as a tool for the study of enzyme inhibition and other biochemical processes.

Scientific Research Applications

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research and laboratory experiments. It has been used in medicinal chemistry and drug discovery, as well as in the synthesis of various compounds. It has also been used in the study of enzyme inhibition, as well as in the study of the structure and function of proteins. 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been used in the study of the mechanisms of action of drugs and other compounds.

properties

IUPAC Name

6-amino-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWQNUBKCNLWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=O)NC2=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Synthesis routes and methods

Procedure details

155.6 g of 1-(4-chlorobenzyl)-3-cyanoacetyl-urea in 230 ml of 2-propanol were added to a solution of 14.0 g of KOH in 450 ml of 2-propanol and heated under reflux for 1 hour. After cooling the solid was collected and washed to give the title compound (153.4 g) as a white solid mp 238-41° C.
Name
1-(4-chlorobenzyl)-3-cyanoacetyl-urea
Quantity
155.6 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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